1,6-Bis(triethoxysilyl)hexane synthesis and properties
1,6-Bis(triethoxysilyl)hexane synthesis and properties
An In-Depth Technical Guide to 1,6-Bis(triethoxysilyl)hexane: Synthesis, Properties, and Applications
Introduction
1,6-Bis(triethoxysilyl)hexane is a bifunctional organosilane compound that serves as a crucial building block and crosslinking agent in advanced materials science. Its unique molecular architecture, featuring a flexible six-carbon hexane backbone flanked by two reactive triethoxysilyl groups, allows it to bridge organic and inorganic materials, imparting enhanced mechanical properties and durability. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, and key applications for researchers and professionals in materials science and chemical synthesis.
Part 1: Synthesis of 1,6-Bis(triethoxysilyl)hexane
The primary and most efficient industrial method for synthesizing 1,6-Bis(triethoxysilyl)hexane is through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with triethoxysilane. This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bonds of the diene.
Reaction Mechanism and Causality
Hydrosilylation is a powerful and atom-efficient method for forming stable silicon-carbon bonds.[1] The reaction is typically catalyzed by noble metal complexes, with platinum-based catalysts like Karstedt's catalyst being widely used due to their high activity and selectivity.[1][2]
The catalytic cycle generally proceeds through the following key steps:
-
Oxidative Addition: The platinum(0) catalyst reacts with triethoxysilane, leading to the oxidative addition of the Si-H bond to the metal center.
-
Olefin Coordination: The 1,5-hexadiene substrate coordinates to the platinum complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride or platinum-silyl bond. The anti-Markovnikov addition is the favored pathway, resulting in the silyl group attaching to the terminal carbon of the double bond.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, 1,6-Bis(triethoxysilyl)hexane, regenerating the active platinum(0) catalyst, which can then participate in another catalytic cycle.
The choice of a platinum catalyst like Karstedt's is critical as it ensures high yields and selectivity for the terminal addition product.[2][3] The flexible hexane linker in the diene allows both terminal double bonds to react, leading to the formation of the bifunctional silane.
Experimental Protocol: Synthesis via Hydrosilylation
This protocol describes a representative lab-scale synthesis of 1,6-Bis(triethoxysilyl)hexane.
Materials:
-
1,5-hexadiene
-
Triethoxysilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Initial Charge: The flask is charged with 1,5-hexadiene and anhydrous toluene. The solution is stirred under a gentle flow of inert gas.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.
-
Addition of Silane: Triethoxysilane is added dropwise to the reaction mixture via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,6-Bis(triethoxysilyl)hexane as a colorless to light yellow liquid.[4]
Caption: Synthesis workflow for 1,6-Bis(triethoxysilyl)hexane via hydrosilylation.
Part 2: Properties of 1,6-Bis(triethoxysilyl)hexane
The utility of 1,6-Bis(triethoxysilyl)hexane stems from its distinct physical and chemical properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₄₂O₆Si₂[5] |
| Molecular Weight | 410.7 g/mol [5] |
| CAS Number | 52034-16-9[5] |
| Appearance | Colorless to light yellow clear liquid[4] |
| Boiling Point | 115°C[6] |
| Density | 0.95 g/cm³[6] |
Note: Properties for the more commonly cited analog, 1,6-Bis(trimethoxysilyl)hexane (CAS 87135-01-1), include a molecular formula of C12H30O6Si2, a molecular weight of 326.54 g/mol , a boiling point of 283.7°C at 760 mmHg, and a density of approximately 1.0 g/cm³.[7][8]
Chemical Properties and Reactivity
The key to the functionality of 1,6-Bis(triethoxysilyl)hexane lies in the reactivity of its terminal triethoxysilyl groups.
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Hydrolysis and Condensation: In the presence of water, the ethoxy groups (-OCH₂CH₃) undergo hydrolysis to form silanol groups (Si-OH) and ethanol. These silanol groups are highly reactive and can undergo self-condensation to form stable siloxane bonds (Si-O-Si), leading to the creation of a crosslinked network. This property is fundamental to its use in forming coatings and hybrid materials.
-
Crosslinking Agent: Due to its two reactive ends, it acts as a hydrophobic crosslinking agent.[5] The flexible hexane chain provides spacing and mobility between the crosslink points, which can enhance the flexibility of the resulting polymer network and reduce shrinkage during curing.[9][10]
-
Adhesion Promotion: The triethoxysilyl groups can also react with hydroxyl groups present on the surfaces of inorganic materials like glass, metals, and silica. This covalent bonding at the interface between an organic polymer and an inorganic substrate significantly improves adhesion.[11][12]
-
Stability: The compound is stable in sealed containers under anhydrous conditions.[13] However, it will slowly decompose in the presence of moisture due to hydrolysis.[13]
Caption: Molecular structure of 1,6-Bis(triethoxysilyl)hexane.
Part 3: Applications in Research and Industry
The dual functionality of 1,6-Bis(triethoxysilyl)hexane makes it a versatile molecule in materials science.
-
Coatings, Adhesives, and Sealants: It is widely used as a coupling agent and adhesion promoter to ensure strong bonding between organic resins and inorganic substrates.[11] This enhances the durability, chemical resistance, and overall performance of the final products.[12]
-
Polymer and Composite Modification: As a crosslinking agent, it is incorporated into polymer matrices to improve mechanical properties such as flexibility and strength.[14][15] Its hexane-bridged structure allows for the formation of three-dimensional networks with reduced shrinkage compared to shorter crosslinkers.[9] In NASA's research, the trimethoxy analog has been used to alter the silica backbone in aerogels to increase flexibility and elastic recovery.[14][16]
-
Surface Modification: It is used to modify surfaces, imparting hydrophobicity or improving compatibility with other materials.[12][17] This is crucial in the preparation of advanced composites and functionalized nanoparticles.[10]
Part 4: Safety and Handling
As with any chemical reagent, proper handling of 1,6-Bis(triethoxysilyl)hexane is essential.
-
Hazards: The compound is known to cause skin and serious eye irritation.[18] Upon hydrolysis, it releases ethanol. The analogous trimethoxysilyl compound releases methanol, which has chronic effects on the central nervous system.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and protective clothing.[13][18]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers, protected from moisture.[13][18] Keep away from heat, sparks, and open flames.[13]
Conclusion
1,6-Bis(triethoxysilyl)hexane is a highly versatile and valuable organosilane. Its synthesis via hydrosilylation is a well-established and efficient process. The unique combination of a flexible hydrocarbon backbone and reactive terminal silyl groups provides a powerful tool for creating advanced materials with enhanced properties. For researchers and developers, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in applications ranging from high-performance coatings to flexible aerogels.
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- Di-Isocyanate Crosslinked Aerogels with 1, 6-Bis (Trimethoxysilyl) Hexane Incorporated in Silica Backbone. NASA Technical Reports Server (NTRS).
- DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL)
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